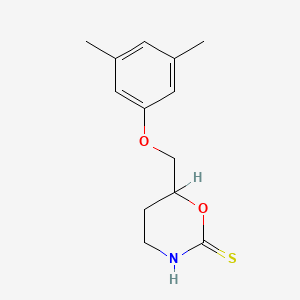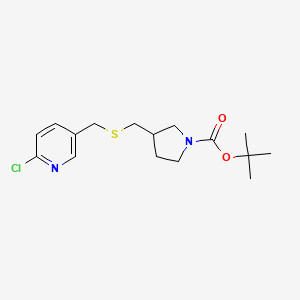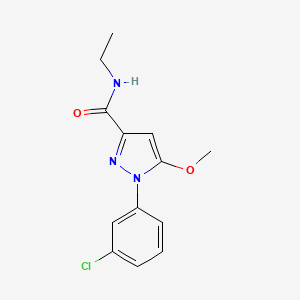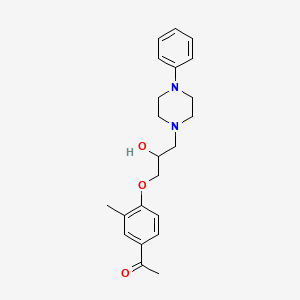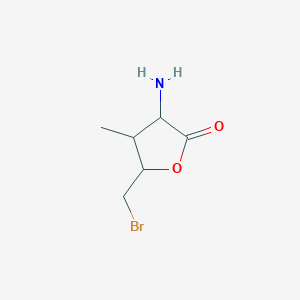![molecular formula C12H22N2O2 B13957575 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-2-azaspiro[45]decane-8-carboxylic acid is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine to form the spirocyclic structure. For instance, the synthesis might start with a cyclization reaction involving a ketone and an amine under acidic or basic conditions to form the spiro compound. Subsequent steps may include functional group modifications to introduce the carboxylic acid and aminoethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a ketone to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Scientific Research Applications
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: This compound has a similar spirocyclic structure but includes a dioxane ring instead of an azaspiro ring.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another similar compound with a dioxane ring and an ester functional group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but differs in the functional groups attached.
Uniqueness
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-(2-aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H22N2O2/c13-6-8-14-7-5-12(9-14)3-1-10(2-4-12)11(15)16/h10H,1-9,13H2,(H,15,16) |
InChI Key |
ALMKLBIYSDLZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




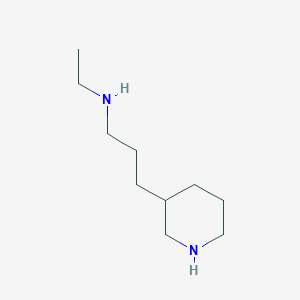
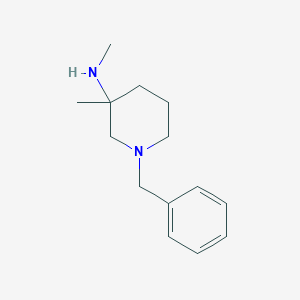
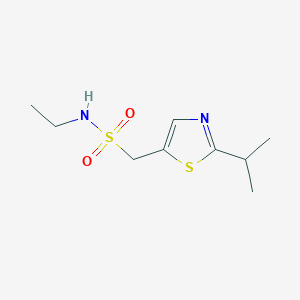
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)

